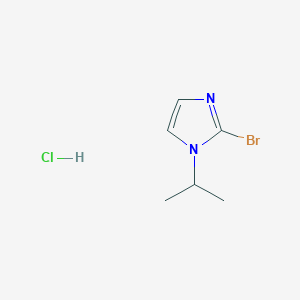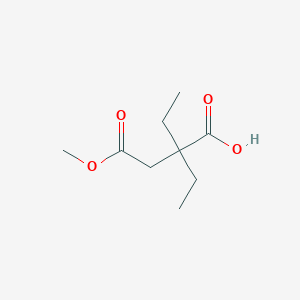
2-(Fmoc-amino)-6-heptenoic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of Fmoc-amino acids typically involves the use of a coupling agent for the activation of the incoming amino acid C-terminal, followed by the coupling of the C-terminal of the incoming amino acid chain with the N-terminal of the growing peptide chain .
Molecular Structure Analysis
The molecular structure of Fmoc-amino acids is characterized by the presence of the Fmoc group, which is a large aromatic group. This group plays a crucial role in the self-assembly of these compounds into higher ordered structures through hydrogen bonding and π–π interactions .
Chemical Reactions Analysis
The chemical reactions involving Fmoc-amino acids typically include the deprotection of the N-terminal of the growing peptide chain, the activation of the incoming amino acid C-terminal, and the coupling of the C-terminal of the incoming amino acid chain with the N-terminal of the growing peptide chain .
Physical And Chemical Properties Analysis
Fmoc-amino acids have the ability to form hydrogels through self-assembly. The formation of these hydrogels is determined by the primary structures of the amino acids and the secondary structure arrangement .
Applications De Recherche Scientifique
Field
Application Summary
Fmoc-derivatized cationic hexapeptides have been used to create self-supporting hydrogels for potential biomedical applications . These peptide-based hydrogels (PHGs) are biocompatible materials suitable for biological, biomedical, and biotechnological applications, such as drug delivery and diagnostic tools for imaging .
Methods of Application
The synthesis of six analogues of the series K, in which the acetyl group at the N-terminus is replaced by aromatic portions, such as the Fmoc protecting group or the Fmoc-FF hydrogelator . The tendency of all peptides to self-assemble and to gel in aqueous solution was investigated using a set of biophysical techniques .
Results or Outcomes
Among them, Fmoc-K3 hydrogel, which is the more rigid one (G’ = 2526 Pa), acts as potential material for tissue engineering, fully supporting cell adhesion, survival, and duplication .
Hydrogel Formation
Field
Application Summary
A number of Fmoc amino acids can be effective low molecular weight hydrogelators . The type of gel formed depends on the amino acid used and, in the case of FmocF, the final pH of the system .
Methods of Application
The single crystal structure of two of the gelators (FmocF and FmocY) have been determined and the data compared to the fibre X-ray diffraction data .
Results or Outcomes
For FmocF, the fibre axis in b is consistent with the hydrogen bonding repeat distances and the diffraction pattern calculated from the single crystal structure is a good match with the experimental fibre X-ray diffraction data .
Solvent-Controlled Self-Assembly
Field
Application Summary
Fmoc-protected single amino acids (Fmoc-SAAs) have been used to control the morphologies resulting from self-assembly . This has been demonstrated with Fmoc modified aliphatic single amino acids such as Alanine, Valine, Leucine, Isoleucine, and Proline .
Methods of Application
Controlled morphological transitions were observed through solvent variation and the mechanism that allows this control was investigated using coarse-grained molecular dynamics simulations .
Results or Outcomes
The study showed that FmocA can form well-defined crystalline structures through uniform parallel Fmoc stacking and the optimization of ion concentrations .
Interaction with Phospholipid Interface
Field
Application Summary
Fmoc-amino acids have been shown to interact with a phospholipid interface . The influence of a delicate chemical modification between Fmoc-F and Fmoc-Y on the interaction with a phospholipid surface was analyzed .
Methods of Application
Langmuir monolayers of the 1,2-dimyristoyl-sn-glycero-3-phosphate (DMPA) phospholipid were used to mimic the eukaryotic cell membrane . In situ Brewster angle microscopy and UV-vis reflection spectroscopy provided insights on the effect of the Fmoc-amino acid derivatives on the DMPA phospholipid .
Results or Outcomes
The formation of H-bonds between the Fmoc-Y and the DMPA molecules was assessed, demonstrating the crucial role of the hydroxyl group of Fmoc-Y in enhancing the interaction with biosurfaces .
Nanoscience and Catalysts
Field
Application Summary
Fmoc-amino acids are highly valuable elements in nanoscience . They have been shown to co-assemble with phthalocyanine into nanovesicles that act as catalysts .
Methods of Application
The co-assembly process involves combining Fmoc-His with phthalocyanine . The resulting nanovesicles can then be used as catalysts .
Results or Outcomes
The co-assembly of Fmoc-His with phthalocyanine into nanovesicles has been demonstrated . These nanovesicles can act as catalysts, expanding the potential applications of Fmoc-amino acids in nanoscience .
Antibacterial Agents
Field
Application Summary
Fmoc-amino acids have been used as effective antibacterial agents . This is another biological application of Fmoc-amino acids .
Methods of Application
The specific methods of application can vary, but generally involve the use of Fmoc-amino acids in a treatment or preventative capacity against bacterial infections .
Results or Outcomes
Fmoc-amino acids have been found to be effective antibacterial agents . This expands their potential applications in the biomedical field .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)hept-6-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c1-2-3-4-13-20(21(24)25)23-22(26)27-14-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h2,5-12,19-20H,1,3-4,13-14H2,(H,23,26)(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRSIYGFZZWFAAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Fmoc-amino)-6-heptenoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




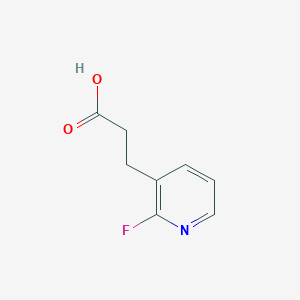

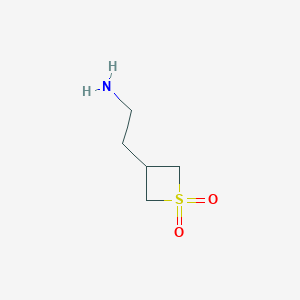

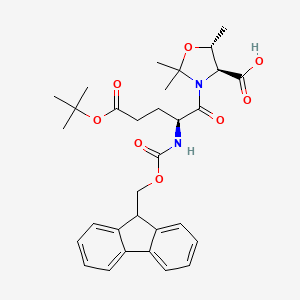
![[1-(4-Fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride](/img/structure/B1450316.png)
![N-[(5-Fluoropyridin-3-YL)methyl]formamide](/img/structure/B1450317.png)
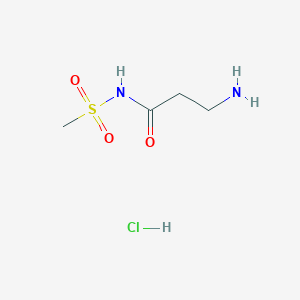
![Tert-butyl {1-[6-(2-chlorophenyl)pyridazin-3-yl]piperidin-3-yl}carbamate](/img/structure/B1450321.png)
